4-Methoxycyclohexane-1-carbonitrile

Descripción

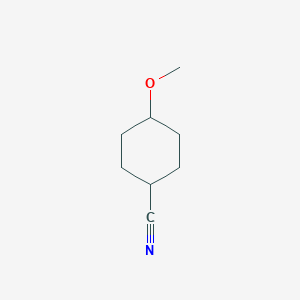

4-Methoxycyclohexane-1-carbonitrile (CAS: 54267-96-8) is a cyclohexane derivative featuring a methoxy group (-OCH₃) at the 4-position and a nitrile (-CN) group at the 1-position. Its molecular formula is C₈H₁₃NO (MW: 139.19 g/mol) . The compound's saturated cyclohexane ring provides conformational stability, while the electron-donating methoxy and electron-withdrawing nitrile groups influence its reactivity and physical properties. Current applications include its use as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .

Propiedades

IUPAC Name |

4-methoxycyclohexane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-10-8-4-2-7(6-9)3-5-8/h7-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCCNWXSGWRQDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50548503 | |

| Record name | 4-Methoxycyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111290-70-1 | |

| Record name | 4-Methoxycyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparación Con Compuestos Similares

Structural Analogs and Their Properties

Table 1: Key Structural and Physical Properties

Reactivity and Electronic Effects

- Methoxy vs. In contrast, phenyl-substituted analogs (e.g., 1-(4-Methoxyphenyl)cyclopentanecarbonitrile) introduce steric bulk and π-π stacking capabilities, altering reaction kinetics .

Saturated vs. Unsaturated Rings :

The saturated cyclohexane ring in the target compound confers rigidity and predictable chair conformations. Unsaturated analogs like 4-Methyl-3-cyclohexene-1-carbonitrile exhibit higher reactivity due to the electron-rich double bond, enabling Diels-Alder or hydrogenation reactions absent in the saturated counterpart .- Ketone vs. Nitrile Functionality: Compounds such as 1-Methyl-5-(4-methylphenyl)-3-oxocyclohexane-1-carbonitrile feature a ketone group, which can participate in keto-enol tautomerism or act as a hydrogen bond acceptor. The nitrile group in the target compound, however, is more electrophilic, favoring reactions like hydrolysis to carboxylic acids or reduction to amines .

Crystallographic and Conformational Analysis

- The cyclohexane ring in 1-Methyl-5-(4-methylphenyl)-3-oxocyclohexane-1-carbonitrile adopts a chair conformation, with the nitrile group axial and the methyl group equatorial. This contrasts with the target compound, where substituent orientations depend on steric and electronic factors .

- C–H···π interactions observed in phenyl-substituted analogs enhance crystal packing stability, a feature absent in the methoxy-substituted target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.